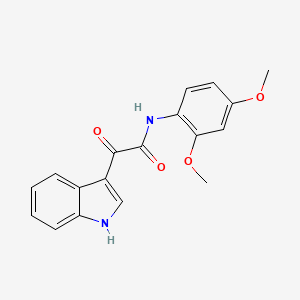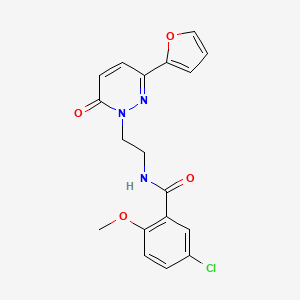![molecular formula C16H15N3OS B2771263 9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-69-7](/img/structure/B2771263.png)
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 9th position and a (4-methylphenyl)methylsulfanyl group at the 2nd position. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and thiol in the presence of a catalyst can lead to the formation of the desired pyridotriazine core. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the pyridotriazine core or the functional groups attached to it.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines. These reactions typically require the presence of a suitable catalyst and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted pyridotriazines.
Aplicaciones Científicas De Investigación
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of 9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
The molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in antimicrobial research, the compound may target bacterial enzymes or cell wall synthesis pathways, while in anticancer research, it may inhibit cell proliferation or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyrido core but differ in the functional groups attached to the core. They exhibit different biological activities and chemical properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also have a pyrido core but with different substitution patterns. They are studied for their potential as kinase inhibitors and other therapeutic applications.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (4-methylphenyl)methylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
9-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-7-13(8-6-11)10-21-15-17-14-12(2)4-3-9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHGXLUAEHYPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)
![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)
![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)acetic acid](/img/structure/B2771184.png)
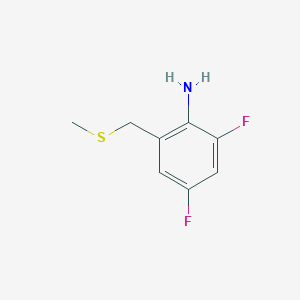
![Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771188.png)
![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2771191.png)
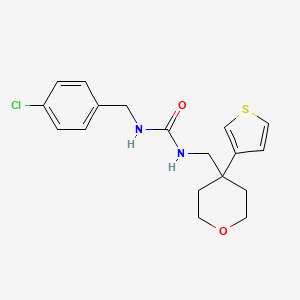
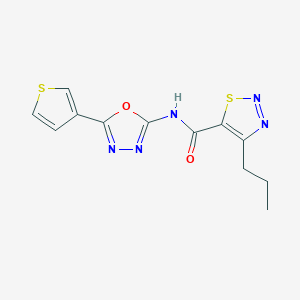
![N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2771195.png)
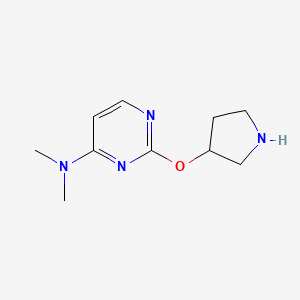
![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)
